molecular formula C12H14N2O2 B3097060 Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 129912-00-1

Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B3097060
M. Wt: 218.25 g/mol
InChI Key: CPRFHRKJGCYBBF-UHFFFAOYSA-N
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Patent
US04988698

Procedure details

A mixture of 2-amino-4-ethylpyridine (3.8 g), ethyl 3-bromo-2-oxopropionate (6.84 g) and ethanol (30 ml) was refluxed for 6 hours. After the reaction mixture was concentrated, water (30 ml) and ehtyl acetate (30 ml) were added to the residue. The mixture was made basic with an aqueous solution of potassium carbonate, and the separated organic layer was washed with brine and dried over magnesium sulfate. The solvent was evaporated and the residue was subjected to a column chromatography on silica gel (150 g) and eluted with 15% solution of ethyl acetate in chloroform. The fractions containing the object compound were combined and concentrated to give ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate (1.26 g).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[CH:5]=[CH:4][N:3]=1.Br[CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14]>C(O)C>[CH2:8]([C:6]1[CH:5]=[CH:4][N:3]2[CH:11]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:1]=[C:2]2[CH:7]=1)[CH3:9]

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
NC1=NC=CC(=C1)CC
Name
Quantity
6.84 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
water (30 ml) and ehtyl acetate (30 ml) were added to the residue
WASH
Type
WASH
Details
the separated organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
eluted with 15% solution of ethyl acetate in chloroform
ADDITION
Type
ADDITION
Details
The fractions containing the object compound
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=2N(C=C1)C=C(N2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: CALCULATEDPERCENTYIELD 18.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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